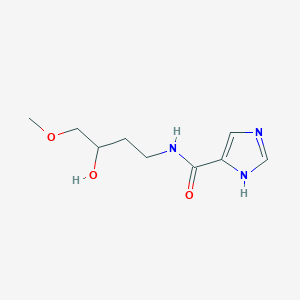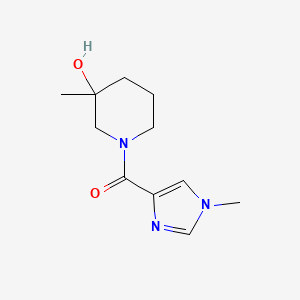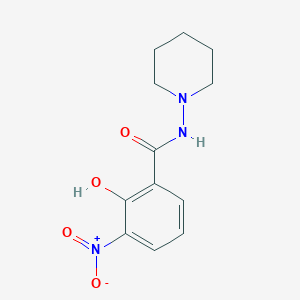
2-hydroxy-3-nitro-N-piperidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-nitro-N-piperidin-1-ylbenzamide is a compound that features a benzamide core substituted with hydroxy, nitro, and piperidinyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common motif in pharmaceuticals, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-nitro-N-piperidin-1-ylbenzamide typically involves multi-step organic reactions One common method starts with the nitration of a hydroxybenzamide derivative to introduce the nitro groupThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or iron complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-nitro-N-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 2-oxo-3-nitro-N-piperidin-1-ylbenzamide.
Reduction: Formation of 2-hydroxy-3-amino-N-piperidin-1-ylbenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-nitro-N-piperidin-1-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a bioactive compound. The piperidine ring is a common feature in many biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-nitro-N-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperidine ring may enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxy-3-nitrobenzamide: Lacks the piperidine ring, which may reduce its biological activity.
3-Nitro-N-piperidin-1-ylbenzamide: Lacks the hydroxy group, which may affect its reactivity and solubility.
2-Hydroxy-N-piperidin-1-ylbenzamide:
Uniqueness: 2-Hydroxy-3-nitro-N-piperidin-1-ylbenzamide is unique due to the combination of its functional groups.
Properties
IUPAC Name |
2-hydroxy-3-nitro-N-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-11-9(5-4-6-10(11)15(18)19)12(17)13-14-7-2-1-3-8-14/h4-6,16H,1-3,7-8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMOKXFGSLQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine](/img/structure/B6630117.png)
![4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile](/img/structure/B6630126.png)
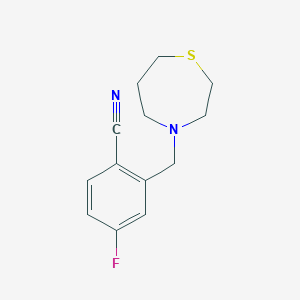

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-ol](/img/structure/B6630147.png)
![N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide](/img/structure/B6630150.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B6630158.png)
![1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6630164.png)
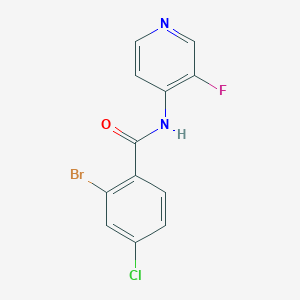
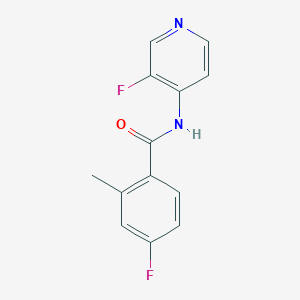
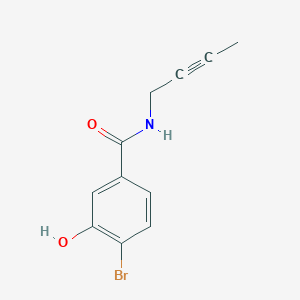
![2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one](/img/structure/B6630200.png)
